molecular formula C9H9NO3 B1354331 1-(5-Methyl-2-nitrophenyl)ethanone CAS No. 69976-70-1

1-(5-Methyl-2-nitrophenyl)ethanone

Cat. No. B1354331
CAS RN: 69976-70-1
M. Wt: 179.17 g/mol
InChI Key: QTVGOWDJTGISJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • MDL Number : MFCD11046202

Physical And Chemical Properties Analysis

  • Smiles String : O=N+C1=C(C©=O)C=C©C=C1

Scientific Research Applications

Charge Density Analysis

The compound 1-(2-hydroxy-5-nitrophenyl)ethanone, closely related to 1-(5-Methyl-2-nitrophenyl)ethanone, has been studied for its hydrogen bonding motif through charge density analysis. High-resolution X-ray and neutron diffraction data revealed detailed intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule (Hibbs, Overgaard, & Piltz, 2003).

Synthesis of Aminobenzo[b]thiophenes

A reaction involving a derivative of 1-(5-Methyl-2-nitrophenyl)ethanone, specifically 1-(2-chloro-5-nitrophenyl)ethanone, was used in a one-pot synthesis of 3-aminobenzo[b]thiophenes. This process represents a convenient approach for synthesizing such compounds (Androsov et al., 2010).

Enzyme Inhibition Study

1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a compound structurally similar to 1-(5-Methyl-2-nitrophenyl)ethanone, has been synthesized and evaluated as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme relevant in neurological research. This compound showed selective inhibition of peripheral COMT with a prolonged duration of action (Learmonth et al., 2002).

Solid-Liquid Phase Equilibrium Research

The study of the ternary phase equilibrium involving 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, both structurally related to 1-(5-Methyl-2-nitrophenyl)ethanone, provides insights into their solubility and phase behavior in different solvents. This research is crucial for understanding the separation processes of these compounds (Li et al., 2019).

Antibacterial and Antioxidant Activities

Research into benzyl phenyl ketone derivatives, which include structures akin to 1-(5-Methyl-2-nitrophenyl)

ethanone, has demonstrated significant antibacterial and antioxidant properties. These compounds, particularly those with the catechol group, have been identified as potent inhibitors of the enzyme 5-hLOX. The study highlights the potential therapeutic applications of these derivatives in addressing bacterial infections and oxidative stress-related conditions (Vásquez-Martínez et al., 2019).

Molecular Docking for Anti-microbial Properties

Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of 1-(5-Methyl-2-nitrophenyl)ethanone, has been subjected to molecular docking studies to evaluate its binding efficacy with proteins in Staphylococcus aureus. The study aims to understand the antimicrobial properties of this compound, emphasizing its potential application in combating bacterial infections (Satya, V., & Aiswariya, 2022).

Antifungal and Antibacterial Activities of Arylsulfonamide-Based Derivatives

A series of new arylsulfonamide-based quinolines, which can be derived from compounds similar to 1-(5-Methyl-2-nitrophenyl)ethanone, were synthesized and evaluated for their antifungal and antibacterial activities. These derivatives showed significant efficacy against various microbial strains, highlighting their potential as therapeutic agents (Kumar & Vijayakumar, 2017).

Schiff Bases Synthesis and Enzyme Inhibition

Schiff bases derived from compounds like 1-(5-Methyl-2-nitrophenyl)ethanone have been synthesized and evaluated for their inhibitory activity against enzymes such as AChE and BChE. The study provides insights into the potential application of these Schiff bases in addressing enzyme-related disorders (Raza et al., 2021).

Safety And Hazards

  • Flash Point : Not applicable

properties

IUPAC Name

1-(5-methyl-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVGOWDJTGISJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-2-nitrophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methyl-2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-2-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Methyl-2-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Methyl-2-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Methyl-2-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Methyl-2-nitrophenyl)ethanone

Citations

For This Compound
2
Citations
PD Senter, MJ Tansey, JM Lambert… - Photochemistry and …, 1985 - Wiley Online Library
Two photolabile heterobifunctional protein crosslinking reagents have been synthesized and used for the conjugation of a protein toxin to an antibody. o‐Nitrobenzyl alcohol derivatives …
Number of citations: 52 onlinelibrary.wiley.com
J Szychowski, A Mahdavi, JJL Hodas… - Journal of the …, 2010 - ACS Publications
The azide−alkyne cycloaddition provides a powerful tool for bio-orthogonal labeling of proteins, nucleic acids, glycans, and lipids. In some labeling experiments, eg, in proteomic studies …
Number of citations: 240 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.